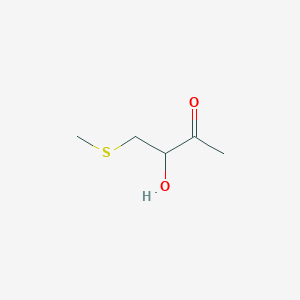
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) is an organic compound with the molecular formula C5H10O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be synthesized through several methods. One common method involves the reaction of methylthioethanol with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst such as sulfuric acid, which facilitates the acetylation process. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as fractional distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, often involves derivatives of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI).
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers. Its sulfur-containing moiety allows it to engage in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the acetyl group can undergo hydrolysis, releasing acetic acid and contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
2-Butanone, 3-hydroxy-4-(methylthio)-(9CI) can be compared with other similar compounds to highlight its uniqueness:
2-(Methylthio)ethanol: Lacks the acetyl group, resulting in different reactivity and applications.
1-Acetyl-2-(ethylthio)ethanol: Contains an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.
1-Acetyl-2-(methylthio)propane: The presence of a propane backbone alters the compound’s steric and electronic properties.
These comparisons underscore the distinct characteristics of 2-Butanone, 3-hydroxy-4-(methylthio)-(9CI), making it a valuable compound in various scientific and industrial contexts.
Propiedades
Número CAS |
137946-06-6 |
|---|---|
Fórmula molecular |
C5H10O2S |
Peso molecular |
134.2 g/mol |
Nombre IUPAC |
3-hydroxy-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(6)5(7)3-8-2/h5,7H,3H2,1-2H3 |
Clave InChI |
MOXNEWFOZOXNLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CSC)O |
SMILES canónico |
CC(=O)C(CSC)O |
Sinónimos |
2-Butanone, 3-hydroxy-4-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















